Biotin-PEG3-aldehyde
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Overview
Description
Biotin-PEG3-aldehyde is a compound that consists of a biotin moiety linked to a polyethylene glycol (PEG) chain, which is further connected to an aldehyde group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The biotin moiety allows for easy purification and detection, while the PEG chain provides solubility and flexibility. The aldehyde group enables conjugation to other molecules through reactions with amines or hydrazides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-aldehyde typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester.
PEGylation: The activated biotin is then reacted with a PEG chain that has a terminal amine group. This reaction forms a stable amide bond between the biotin and the PEG chain.
Aldehyde Introduction: The PEGylated biotin is further reacted with a compound that introduces an aldehyde group at the terminal end of the PEG chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG reagents are used to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as chromatography to ensure high purity.
Final Conjugation: The purified intermediates are then reacted to introduce the aldehyde group, followed by further purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-aldehyde undergoes several types of chemical reactions, including:
Conjugation Reactions: The aldehyde group reacts with amines or hydrazides to form imines or hydrazones, respectively.
Reduction Reactions: The imines or hydrazones formed can be reduced to stable secondary amines or hydrazines using reducing agents like sodium cyanoborohydride.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Conjugation: Reagents like amines or hydrazides are used under mild conditions (pH 6-8) to form imines or hydrazones.
Reduction: Sodium cyanoborohydride is commonly used under slightly acidic conditions (pH 4-6) for the reduction of imines or hydrazones.
Oxidation: Potassium permanganate is used under basic conditions (pH 8-10) for the oxidation of aldehydes to carboxylic acids
Major Products:
Imines or Hydrazones: Formed from the reaction of the aldehyde group with amines or hydrazides.
Secondary Amines or Hydrazines: Formed from the reduction of imines or hydrazones.
Carboxylic Acids: Formed from the oxidation of the aldehyde group
Scientific Research Applications
Biotin-PEG3-aldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery in cancer therapy.
Industry: Applied in the production of diagnostic assays and biosensors for the detection of various analytes .
Mechanism of Action
The mechanism of action of Biotin-PEG3-aldehyde involves its ability to form stable conjugates with other molecules through its aldehyde group. The biotin moiety allows for easy purification and detection, while the PEG chain provides solubility and flexibility. The aldehyde group reacts with amines or hydrazides to form imines or hydrazones, which can be further reduced to stable secondary amines or hydrazines. This enables the compound to be used as a versatile linker in various applications .
Comparison with Similar Compounds
Biotin-PEG3-aldehyde can be compared with other similar compounds, such as:
Biotin-PEG2-aldehyde: Similar structure but with a shorter PEG chain, resulting in lower solubility and flexibility.
Biotin-PEG4-aldehyde: Similar structure but with a longer PEG chain, providing higher solubility and flexibility.
Biotin-PEG3-amine: Contains an amine group instead of an aldehyde group, used for different conjugation reactions.
Biotin-PEG3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, used for different conjugation reactions .
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its aldehyde group, which allows for versatile conjugation reactions.
Properties
Molecular Formula |
C26H38N4O7S |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C26H38N4O7S/c31-17-19-5-7-20(8-6-19)25(33)28-10-12-36-14-16-37-15-13-35-11-9-27-23(32)4-2-1-3-22-24-21(18-38-22)29-26(34)30-24/h5-8,17,21-22,24H,1-4,9-16,18H2,(H,27,32)(H,28,33)(H2,29,30,34)/t21-,22-,24-/m0/s1 |
InChI Key |
WATYQHRJBUTCIM-FIXSFTCYSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2 |
Origin of Product |
United States |
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